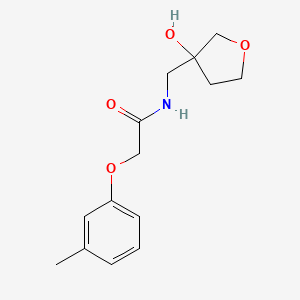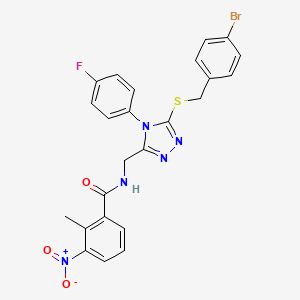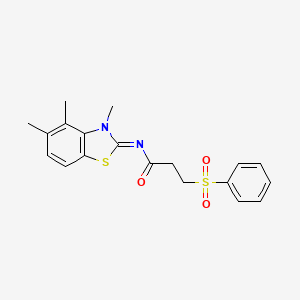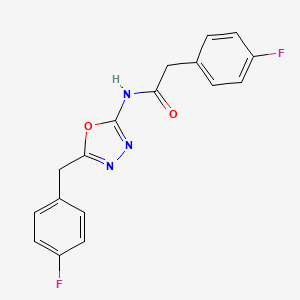
N-(2-Cyclopropylcyclobutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyclopropylcyclobutyl)prop-2-enamide, also known as CCPA, is a synthetic compound that belongs to the class of adenosine receptor agonists. CCPA has been extensively studied for its potential therapeutic applications in various medical fields, including neuroscience, cardiovascular medicine, and cancer research.
Wirkmechanismus
N-(2-Cyclopropylcyclobutyl)prop-2-enamide acts as a selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely expressed in the brain, heart, and other tissues. Activation of the A1 adenosine receptor by N-(2-Cyclopropylcyclobutyl)prop-2-enamide leads to the inhibition of adenylate cyclase and the activation of potassium channels, which results in the hyperpolarization of the cell membrane and the inhibition of neurotransmitter release. This mechanism of action is responsible for the neuroprotective, vasodilatory, and anti-tumor effects of N-(2-Cyclopropylcyclobutyl)prop-2-enamide.
Biochemical and physiological effects:
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, vasodilation, anti-tumor activity, and anti-inflammatory activity. In animal models, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to reduce brain damage after stroke and traumatic brain injury, lower blood pressure in hypertensive rats, inhibit the growth of cancer cells in vitro, and reduce inflammation in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has several advantages for lab experiments, including its selective agonist activity for the A1 adenosine receptor, its well-established synthesis method, and its potential therapeutic applications in various medical fields. However, N-(2-Cyclopropylcyclobutyl)prop-2-enamide also has several limitations, including its complex synthesis method, its potential toxicity at high doses, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for N-(2-Cyclopropylcyclobutyl)prop-2-enamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in clinical trials, and the exploration of its mechanisms of action in different tissues and disease models. Additionally, the development of novel N-(2-Cyclopropylcyclobutyl)prop-2-enamide derivatives with improved bioavailability and selectivity for the A1 adenosine receptor could lead to the discovery of new therapeutic agents for various medical fields.
Synthesemethoden
N-(2-Cyclopropylcyclobutyl)prop-2-enamide can be synthesized through a multistep process, which involves the reaction of cyclopropylcyclobutanone with propargyl bromide, followed by reduction with lithium aluminum hydride and reaction with ethyl chloroformate. The final product is obtained by reacting the intermediate compound with propargylamine. The synthesis of N-(2-Cyclopropylcyclobutyl)prop-2-enamide is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical fields. In neuroscience, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have neuroprotective effects and can reduce the severity of brain damage in animal models of stroke and traumatic brain injury. In cardiovascular medicine, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have vasodilatory effects and can reduce blood pressure in animal models of hypertension. In cancer research, N-(2-Cyclopropylcyclobutyl)prop-2-enamide has been shown to have anti-tumor effects and can inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(2-cyclopropylcyclobutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12)11-9-6-5-8(9)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTHURLOPPPQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopropylcyclobutyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2667352.png)
![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2667353.png)
![N-(2-methoxy-5-methylphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2667354.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2667357.png)


![2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate](/img/structure/B2667362.png)


![methyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2667370.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)